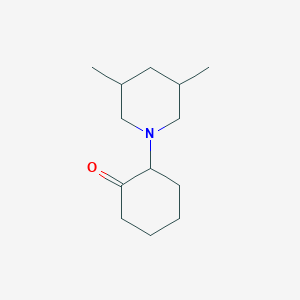

2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one

Description

Properties

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c1-10-7-11(2)9-14(8-10)12-5-3-4-6-13(12)15/h10-12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIWPAMXCIMFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2CCCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a piperidine ring and a cyclohexanone moiety, may confer specific interactions with biological targets, making it a candidate for further pharmacological exploration. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The mechanism of action for 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one primarily involves interactions with specific receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter systems or other cellular pathways through receptor binding. Understanding these interactions is crucial for elucidating its therapeutic potential.

Structure-Activity Relationships (SAR)

The biological activity of 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one can be influenced by various structural modifications. The presence of the dimethylpiperidine group is believed to enhance binding affinity to certain targets. Comparative analysis with similar compounds can provide insights into the optimal structural features necessary for desired biological effects.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one | Piperidine and cyclohexanone moieties | Potential receptor modulation |

| 3,5-Dimethyl-2-cyclohexen-1-one | Similar structure | Notable differences in activity |

| Cyclohexanone | Parent compound | Baseline for comparison |

Biological Activity Studies

Recent studies have focused on the binding affinity and biological activity of 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one at various molecular targets. Research indicates that this compound shows significant interaction with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.

Case Studies

Case Study 1: Neurotransmitter Interaction

In a study examining the effects of 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one on serotonin receptors, it was found that the compound exhibited moderate agonistic activity at the 5-HT_2A receptor. This receptor is known to play a crucial role in mood regulation and could be a target for antidepressant therapies. The study utilized in vitro assays to measure receptor activation and downstream signaling pathways.

Case Study 2: Anticancer Potential

Another investigation evaluated the antiproliferative effects of 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one on various cancer cell lines. Results indicated that the compound inhibited cell growth in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) models. This suggests a potential application in oncology, particularly in targeting malignancies associated with BCL6 overexpression.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one has favorable absorption characteristics and moderate metabolic stability. Toxicological assessments are ongoing to determine the safety profile of this compound in vivo.

Scientific Research Applications

Biological Activities

Research indicates that 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one has potential pharmacological effects, particularly in the central nervous system (CNS). Compounds with similar structures are known to exhibit:

- Antidepressant Activity : The piperidine structure is often linked to compounds that modulate neurotransmitter systems.

- Cognitive Enhancement : Potential use in treating neurodegenerative diseases such as Alzheimer’s due to its interaction with acetylcholinesterase and other CNS targets.

Interaction Studies

Preliminary studies have shown that 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one interacts with various biological targets. These interactions suggest potential therapeutic applications:

| Target | Binding Affinity | Biological Activity |

|---|---|---|

| Acetylcholinesterase | Moderate | Cognitive enhancement |

| Dopamine receptors | High | Potential antidepressant effects |

| Serotonin receptors | Low | Modulation of mood |

Case Studies and Research Findings

Several studies have explored the efficacy of 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one and its derivatives:

-

CNS Drug Development :

- A study highlighted its potential as a lead compound for developing new CNS drugs targeting cognitive disorders .

- High-throughput screening against CNS receptors revealed promising candidates for further development .

- Pharmacological Profiling :

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound’s 3,5-dimethylpiperidine substituent distinguishes it from analogs with aryl groups (e.g., 3-methoxyphenyl or phenyl) and alkylamino chains (e.g., ethylamino or isopropylamino) . Methoxisopropamine (CAS 2666932-55-2) shares a 3-methoxyphenyl group but incorporates a branched isopropylamino moiety, which is linked to its psychoactive properties .

Biological Activity: Compounds with aryl-amino substitutions (e.g., methoxisopropamine) are frequently associated with central nervous system activity, likely due to their structural resemblance to ketamine or phencyclidine derivatives .

These methods could theoretically be adapted for synthesizing piperidine-substituted analogs.

Commercial Status :

- The discontinuation of 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one contrasts with the availability of its aryl-substituted analogs, which remain under study for pharmacological or synthetic applications .

Research Implications and Gaps

- Physicochemical Data : Melting points, solubility, and stability metrics are absent in the available evidence, limiting direct comparisons.

- Mechanistic Studies : The pharmacological or catalytic mechanisms of the target compound and its analogs require further exploration, particularly given the psychoactivity observed in methoxisopropamine .

- Synthetic Optimization: ’s catalytic methods could inform improved synthetic routes for piperidine-substituted cyclohexanones .

Preparation Methods

Direct Nucleophilic Substitution Method

Overview:

This approach involves the nucleophilic attack of a 3,5-dimethylpiperidine derivative on a cyclohexanone precursor. The key step is the formation of the piperidinyl linkage at the cyclohexanone ring, often facilitated by activating groups or catalysts.

- Step 1: Preparation of 3,5-dimethylpiperidine derivative with a suitable leaving group (e.g., halide or tosylate).

- Step 2: Nucleophilic substitution of the leaving group by the cyclohexanone enolate or its equivalent, often under basic conditions.

- Step 3: Cyclization or ring-closure to form the piperidinyl moiety attached to the cyclohexanone core.

| Parameter | Typical Range | References |

|---|---|---|

| Base | Potassium tert-butoxide, NaH | , |

| Solvent | Tetrahydrofuran (THF), DMSO | , |

| Temperature | 0°C to 25°C | , |

| Time | 12-24 hours | , |

Structural Confirmation:

NMR, IR, and mass spectrometry confirm the formation of the desired compound, with characteristic signals for the piperidine ring and cyclohexanone moiety.

Multistep Functionalization and Ring Closure

Overview:

This method involves initial synthesis of a cyclohexanone derivative, followed by stepwise functionalization to introduce the dimethylpiperidinyl group.

- Step 1: Synthesis of 2-cyclohexanone derivatives via oxidation or cyclization of suitable precursors.

- Step 2: Introduction of the amino group at the 1-position through reductive amination or amination reactions.

- Step 3: Alkylation with 3,5-dimethylpiperidine or its derivatives, often using alkyl halides or activated intermediates.

- Step 4: Intramolecular cyclization to form the piperidinyl ring attached to the cyclohexanone.

| Parameter | Typical Range | References |

|---|---|---|

| Reagents | Formaldehyde, amines, alkyl halides | , |

| Catalyst | Acidic or basic catalysts | , |

| Solvent | Ethanol, benzene | , |

| Temperature | 80°C to 120°C | , |

| Time | 4-24 hours | , |

Notes:

The use of formaldehyde in some protocols facilitates the formation of heterocyclic rings via Mannich-type reactions, which can be optimized for yield and purity.

Ring-Closure via Cyclization

Overview:

A more advanced route involves cyclization of linear precursors containing the amino and ketone functionalities, often under dehydrating conditions to form the piperidine ring.

- Step 1: Synthesis of amino-ketone intermediates through reductive amination.

- Step 2: Cyclization under acidic conditions, often with dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

- Step 3: Purification and structural validation.

| Parameter | Typical Range | References |

|---|---|---|

| Acid | PPA, POCl₃ | |

| Temperature | 100°C to 150°C | |

| Duration | 6-12 hours |

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 3,5-dimethylpiperidine halide, base | 0°C to room temp, THF solvent | Direct, straightforward | Requires suitable leaving groups |

| Multistep Functionalization | Cyclohexanone derivatives, formaldehyde, amines | 80°C–120°C, ethanol or benzene | Versatile, allows modifications | Longer synthesis time |

| Cyclization | Amino-ketone precursors, dehydrating agents | 100°C–150°C, acidic conditions | Efficient ring formation | Harsh conditions may cause side reactions |

Research Findings and Structural Validation

Spectroscopic confirmation:

NMR spectra display characteristic signals for the cyclohexanone carbonyl and piperidine ring protons. IR spectra show strong bands near 1700 cm$$^{-1}$$ for the ketone group and bands indicative of amine functionalities.Mass spectrometry:

The molecular ion peak at m/z 209.33 confirms the molecular weight, consistent with the molecular formula C$${13}$$H$${23}$$NO.Crystallography: Single-crystal X-ray diffraction studies validate the molecular structure and stereochemistry, confirming the successful synthesis of the target compound.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, analogous compounds are synthesized via reductive amination or coupling of cyclohexanone derivatives with substituted piperidines. Structural confirmation relies on mass spectrometry (MS) for molecular ion detection (e.g., m/z 198 [M + H] for intermediates) and 1H NMR to verify substituent positions and stereochemistry . Challenges include optimizing reaction conditions (e.g., solvent, temperature) to minimize side products like over-alkylation.

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or MS) during structural elucidation?

Discrepancies may arise from conformational flexibility, impurities, or stereochemical variations. For NMR, compare experimental shifts with computational predictions (e.g., density functional theory) or databases of analogous compounds. For MS, validate fragmentation patterns using high-resolution mass spectrometry (HRMS). If contradictions persist, consider X-ray crystallography for unambiguous confirmation, as demonstrated in studies using SHELX programs for small-molecule refinement .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational dynamics of the cyclohexanone and piperidine rings in this compound?

The Cremer-Pople puckering parameters provide a quantitative framework to describe ring distortions. For cyclohexanone, calculate puckering amplitudes () and phase angles () using atomic coordinates from crystallography or molecular dynamics simulations. For the 3,5-dimethylpiperidine moiety, assess chair vs. boat conformers via energy minimization (e.g., using Gaussian or ORCA software). These analyses reveal steric effects from methyl groups and their impact on reactivity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Focus on modifying substituents (e.g., dimethyl groups on piperidine, ketone position on cyclohexanone) and assessing biological activity. For example:

- In vitro assays : Measure binding affinity to target receptors (e.g., NMDA receptors, as seen in ketamine analogs) .

- Pharmacokinetics : Evaluate metabolic stability using liver microsomes and blood-brain barrier permeability via PAMPA assays.

- In vivo models : Test antidepressant-like effects in rodent forced-swim or tail-suspension tests, comparing efficacy to reference compounds .

Q. What strategies mitigate challenges in crystallizing 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one for X-ray diffraction studies?

Crystallization difficulties often arise from conformational flexibility. Strategies include:

- Co-crystallization : Use halogenated solvents (e.g., dichloromethane) or co-formers (e.g., carboxylic acids) to stabilize specific conformers.

- Low-temperature data collection : Reduce thermal motion artifacts.

- Twinned data refinement : Apply SHELXL or similar software to handle pseudo-merohedral twinning, as described in small-molecule crystallography workflows .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.